Cas no 692-72-8 (2-Propen-1-ol,2-chloro-, acetate (7CI,8CI,9CI))

2-Propen-1-ol,2-chloro-, acetate (7CI,8CI,9CI) structure
692-72-8 structure
Product Name:2-Propen-1-ol,2-chloro-, acetate (7CI,8CI,9CI)
CAS No:692-72-8
MF:C5H7ClO2
MW:134.560880899429
CID:511268
PubChem ID:241750
Update Time:2025-04-19

2-Propen-1-ol,2-chloro-, acetate (7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-ol,2-chloro-, acetate (7CI,8CI,9CI)
    • 2-chloroprop-2-enyl acetate
    • AKOS006241586
    • SCHEMBL6640135
    • NPAGADDDGUIURB-UHFFFAOYSA-N
    • DTXSID40287191
    • 692-72-8
    • 2-Chloro-2-propenyl acetate
    • acetic acid 2-chloro-allyl ester
    • 2-Propen-1-ol, 2-chloro-, acetate
    • NSC-49608
    • 2-CHLOROALLYL ACETATE
    • NSC49608
    • 2-Chloro-2-propenyl acetate #
    • 2-CHLOROALLYL ACETATE, 97%
    • NSC 49608
    • Inchi: 1S/C5H7ClO2/c1-4(6)3-8-5(2)7/h1,3H2,2H3
    • InChI Key: NPAGADDDGUIURB-UHFFFAOYSA-N
    • SMILES: ClC(=C)COC(C)=O

Computed Properties

  • Exact Mass: 134.013
  • Monoisotopic Mass: 134.013
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.121 g/mL at 25 °C(lit.)
  • Boiling Point: 145°C at 760 mmHg
  • Flash Point: 48.3°C
  • Refractive Index: 1.433
  • PSA: 26.30000
  • LogP: 1.30200

2-Propen-1-ol,2-chloro-, acetate (7CI,8CI,9CI) Security Information

  • Hazardous Material transportation number:2924
  • Hazard Category Code: 10-34-36/37
  • Safety Instruction: 16-26-27-36/37/39-45
  • Hazardous Material Identification: C
  • HazardClass:3.2
  • PackingGroup:III
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